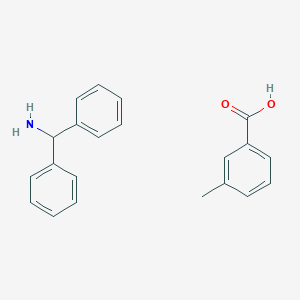
Benzenemethanamine, alpha-phenyl-, 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, alpha-phenyl-, 3-methylbenzoate, also known as 3-Methylmethcathinone or 3-MMC, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in recent years due to its stimulating and euphoric effects. The compound is structurally similar to other cathinones, such as mephedrone and methcathinone, and has been reported to have similar effects.
Mecanismo De Acción
The exact mechanism of action of 3-MMC is not fully understood. However, it is believed to act as a dopamine and serotonin releaser, similar to other cathinones. The compound binds to the transporters that are responsible for the reuptake of dopamine and serotonin, leading to their release into the synaptic cleft. This results in an increase in the levels of dopamine and serotonin in the brain, leading to its stimulating and euphoric effects.
Biochemical and Physiological Effects:
The use of 3-MMC has been reported to have several biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. It has also been reported to cause vasoconstriction, which can lead to reduced blood flow to vital organs. The compound has been reported to have neurotoxic effects, leading to the degeneration of dopaminergic and serotonergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-MMC in lab experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that it has a high potency, making it useful for studying its effects on the central nervous system. However, one limitation is that it has a short half-life, making it difficult to study its long-term effects. Another limitation is that it has limited solubility in water, making it difficult to administer in certain experimental protocols.
Direcciones Futuras
There are several future directions for the study of 3-MMC. One direction is to study its potential therapeutic effects for the treatment of mood disorders. Another direction is to study its long-term effects on the central nervous system, including its potential for neurotoxicity. Additionally, further studies are needed to understand the exact mechanism of action of 3-MMC and its binding affinity for the dopamine and serotonin transporters. Finally, studies are needed to develop more effective and efficient methods for the synthesis of 3-MMC.
Métodos De Síntesis
The synthesis of 3-MMC involves the reaction of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene. This intermediate is then reduced with sodium borohydride to form 2-amino-1-phenylpropane, which is subsequently reacted with 3-methylbenzoic acid to form 3-MMC. The synthesis of 3-MMC is relatively simple and can be carried out using readily available reagents.
Aplicaciones Científicas De Investigación
3-MMC has been used in scientific research to study its effects on the central nervous system. It has been reported to act as a dopamine and serotonin releaser, similar to other cathinones. Studies have shown that 3-MMC increases the levels of dopamine and serotonin in the brain, leading to its stimulating and euphoric effects. It has also been reported to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders.
Propiedades
Número CAS |
171507-31-6 |
|---|---|
Fórmula molecular |
C21H21NO2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
diphenylmethanamine;3-methylbenzoic acid |
InChI |
InChI=1S/C13H13N.C8H8O2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-6-3-2-4-7(5-6)8(9)10/h1-10,13H,14H2;2-5H,1H3,(H,9,10) |
Clave InChI |
CBXLOEQJISFWLQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Otros números CAS |
171507-31-6 |
Sinónimos |
diphenylmethanamine, 3-methylbenzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





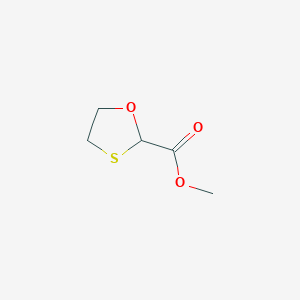
![Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate](/img/structure/B62782.png)


![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)
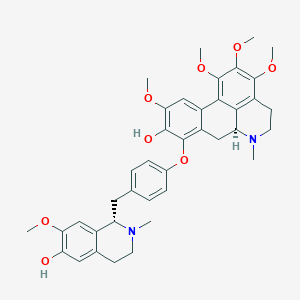
![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)
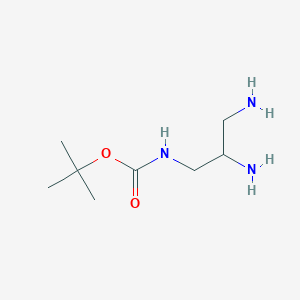
![3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B62804.png)
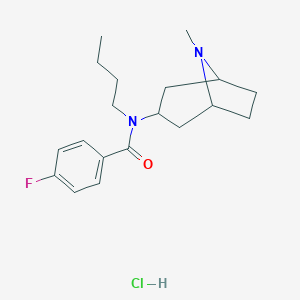

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)